The synthesis of N-(2-Aminoethyl)dodecanamide involves several key steps:
In industrial settings, large-scale reactors are employed to optimize reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity. Additional purification steps like distillation may be used to ensure the product meets industry standards.
The molecular structure of N-(2-Aminoethyl)dodecanamide features:
The compound can be represented by its InChI key: InChI=1S/C16H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)18/h17H,2-14H2,1H3,(H,18)
and its canonical SMILES notation: CCCCCCCCCCCCCC(=O)NCCNCCO
. These structural representations help in understanding its reactivity and interactions with other molecules.
N-(2-Aminoethyl)dodecanamide can participate in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action of N-(2-Aminoethyl)dodecanamide is primarily due to its amphiphilic nature. It can interact with both hydrophobic and hydrophilic molecules, allowing it to form micelles and emulsions. This property is particularly valuable in biological systems where it can alter membrane permeability and influence protein functions by interacting with lipid bilayers.
N-(2-Aminoethyl)dodecanamide exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both laboratory and industrial settings .
The applications of N-(2-Aminoethyl)dodecanamide are diverse:
This fatty acid amide derivative combines a C12 alkyl chain with an ethylenediamine-based polar head group, resulting in unique interfacial properties that bridge materials science and industrial mineral processing. Its distinctive molecular architecture supports targeted applications where conventional surfactants exhibit limitations.
Systematic Nomenclature:
Molecular Structure:
Structural Characteristics:
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 10138-02-0 |
EINECS Number | 233-381-9 |
XLogP | ~3.0 (Predicted) |
Hydrogen Bond Donors | 2 (Amide H + NH₂) |
Rotatable Bonds | 13 |
Canonical SMILES | O=C(NCCN)CCCCCCCCCCC |
Academic Research Significance:
Industrial Applications:
Table 2: Performance Comparison in Silicate Flotation
Collector Agent | Pyrophyllite Recovery (%) | Kaolinite Recovery (%) | Diaspore Recovery (%) |
---|---|---|---|
N-(2-Aminoethyl)dodecanamide | 97.7 | 82.0 | <10 |
Laurylamine (C12 primary amine) | 85.2 | 78.5 | 45.3 |
N-(3-Aminopropyl)dodecanamide | 89.6 | 85.1 | 22.7 |
Traditional quaternary ammonium salts | >95 | >90 | >60 |
Data adapted from bauxite desilication studies [8]
Synthetic Methodology Evolution:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7